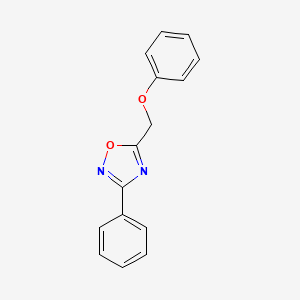![molecular formula C26H25N3O2S B11610574 5-benzylsulfanyl-13,13-dimethyl-6-(4-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B11610574.png)
5-benzylsulfanyl-13,13-dimethyl-6-(4-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzylsulfanyl-13,13-dimethyl-6-(4-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one is a complex heterocyclic compound. It is characterized by its unique tricyclic structure, which includes a benzylsulfanyl group, a dimethyl group, and a methylphenyl group. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 5-benzylsulfanyl-13,13-dimethyl-6-(4-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one typically involves multiple steps. The synthetic route often starts with the preparation of the core tricyclic structure, followed by the introduction of the benzylsulfanyl, dimethyl, and methylphenyl groups. Reaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tricyclic structure can be reduced under specific conditions to yield different reduced forms.
Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-benzylsulfanyl-13,13-dimethyl-6-(4-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential bioactive properties make it a candidate for studying biological pathways and interactions.
Medicine: It may have potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5-benzylsulfanyl-13,13-dimethyl-6-(4-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one is unique due to its specific tricyclic structure and the presence of the benzylsulfanyl group. Similar compounds include:
- **7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
- **7-(Benzylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
These compounds share similar structural features but differ in the specific substituents and functional groups attached to the core tricyclic structure.
Eigenschaften
Molekularformel |
C26H25N3O2S |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
5-benzylsulfanyl-13,13-dimethyl-6-(4-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one |
InChI |
InChI=1S/C26H25N3O2S/c1-17-9-11-20(12-10-17)29-24(30)21-13-19-15-31-26(2,3)14-22(19)27-23(21)28-25(29)32-16-18-7-5-4-6-8-18/h4-13H,14-16H2,1-3H3 |
InChI-Schlüssel |
AJAVITVJVFGWHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C4CC(OCC4=C3)(C)C)N=C2SCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11610495.png)
![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11610498.png)
![2-[(3-amino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11610501.png)

![3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11610509.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610526.png)
![N'-[(Z)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B11610533.png)
![7-ethyl-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610544.png)
![(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610545.png)

![ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}piperidine-4-carboxylate](/img/structure/B11610553.png)
![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenylquinazolin-4(3H)-one](/img/structure/B11610561.png)
![4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide](/img/structure/B11610578.png)
![(7Z)-7-(2-hydroxybenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610589.png)
